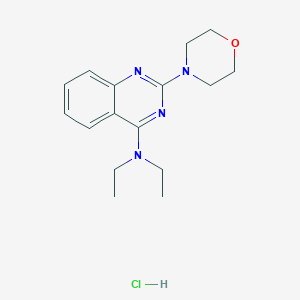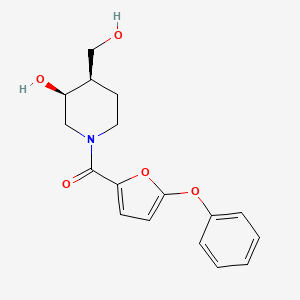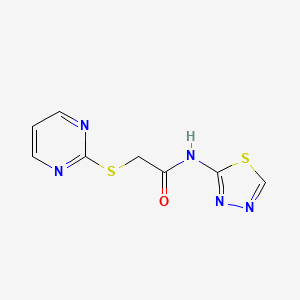
N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride, commonly known as PD153035, is a small molecule inhibitor that selectively targets epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
PD153035 selectively targets and inhibits the N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride tyrosine kinase, which plays a key role in the growth and proliferation of cancer cells. By inhibiting this kinase, PD153035 prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 is a well-characterized molecule that is readily available for use in laboratory experiments. It has been extensively studied and its mechanism of action is well understood. However, like many small molecule inhibitors, PD153035 has limitations in terms of specificity and can potentially inhibit other kinases in addition to N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride.
Orientations Futures
1. Investigating the potential use of PD153035 in combination with other cancer therapies to enhance efficacy and reduce toxicity.
2. Development of more specific N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for synthesizing PD153035 and other N,N-diethyl-2-(4-morpholinyl)-4-quinazolinamine hydrochloride inhibitors.
5. Investigation of the potential use of PD153035 in combination with immunotherapy for the treatment of cancer.
Méthodes De Synthèse
PD153035 can be synthesized using a variety of methods, including the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitroaniline, followed by reduction and hydrolysis. Another method involves the reaction of 4-morpholinyl anthranilic acid with diethyl carbonate and 2-chloro-4-nitrobenzaldehyde, followed by reduction and hydrolysis.
Applications De Recherche Scientifique
PD153035 has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been investigated for its potential use in the treatment of breast cancer, ovarian cancer, and head and neck cancer.
Propriétés
IUPAC Name |
N,N-diethyl-2-morpholin-4-ylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-3-19(4-2)15-13-7-5-6-8-14(13)17-16(18-15)20-9-11-21-12-10-20;/h5-8H,3-4,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSGRGVDSIUZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-hydroxypiperidin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5458231.png)

![4-{[(3-isopropyl-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5458243.png)
![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxylic acid](/img/structure/B5458253.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5458254.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458255.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![4-hydroxy-5-nitro-6-[2-(2-thienyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B5458273.png)
![methyl 4-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5458274.png)
![2-[(4-methylphenyl)thio]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5458285.png)
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)

